molecular formula C10H9ClN2O B11895005 2-Chloro-6,8-dimethylquinazolin-4(1H)-one CAS No. 62484-37-1

2-Chloro-6,8-dimethylquinazolin-4(1H)-one

Cat. No.: B11895005
CAS No.: 62484-37-1
M. Wt: 208.64 g/mol
InChI Key: NZNKLGMJECQNIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-6,8-dimethylquinazolin-4(1H)-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. This compound, with its unique chloro and dimethyl substitutions, may exhibit distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6,8-dimethylquinazolin-4(1H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-amino-4,6-dimethylbenzoic acid with phosgene or its derivatives to form the quinazolinone ring. The chloro substitution can be introduced via chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, solvent, and catalysts, would be employed to maximize yield and purity. Continuous flow reactors and other advanced techniques might be used to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6,8-dimethylquinazolin-4(1H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, potentially altering its biological activity.

    Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution with an amine could yield an aminoquinazolinone derivative.

Scientific Research Applications

2-Chloro-6,8-dimethylquinazolin-4(1H)-one may have various applications in scientific research, including:

    Medicinal Chemistry: As a scaffold for designing new drugs with potential anticancer, antimicrobial, or anti-inflammatory activities.

    Biological Studies: Investigating its effects on different biological pathways and targets.

    Industrial Applications: Potential use in the synthesis of other complex organic compounds or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-Chloro-6,8-dimethylquinazolin-4(1H)-one would depend on its specific biological target. Generally, quinazolinones can interact with enzymes, receptors, or other proteins, modulating their activity. The chloro and dimethyl substitutions might influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Chloroquinazolin-4(1H)-one: Lacks the dimethyl substitutions, which might affect its chemical and biological properties.

    6,8-Dimethylquinazolin-4(1H)-one: Lacks the chloro substitution, potentially altering its reactivity and activity.

    Quinazolin-4(1H)-one: The parent compound without any substitutions, serving as a basic scaffold for various derivatives.

Uniqueness

2-Chloro-6,8-dimethylquinazolin-4(1H)-one is unique due to the presence of both chloro and dimethyl groups, which can significantly influence its chemical reactivity and biological activity compared to its unsubstituted or singly substituted counterparts.

Properties

IUPAC Name

2-chloro-6,8-dimethyl-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O/c1-5-3-6(2)8-7(4-5)9(14)13-10(11)12-8/h3-4H,1-2H3,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZNKLGMJECQNIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=O)NC(=N2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90808158
Record name 2-Chloro-6,8-dimethylquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90808158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62484-37-1
Record name 2-Chloro-6,8-dimethylquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90808158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.